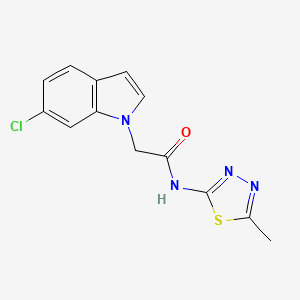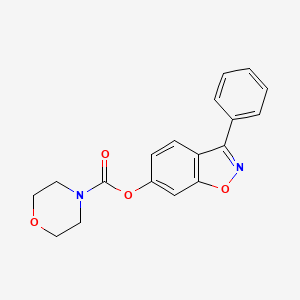
N-1,3-benzothiazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
Vue d'ensemble
Description
Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their diverse biological activities, such as antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with aldehydes or ketones . Various methods have been developed, including reactions in the presence of catalysts, under microwave irradiation, or using green chemistry principles .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The exact structure would depend on the specific substituents attached to this core structure .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the substituents present. For example, they can participate in condensation reactions with aldehydes or ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. Some general properties of benzothiazole derivatives include a high melting point and good stability .Applications De Recherche Scientifique
a. Anti-Cancer Properties: Benzothiazoles exhibit anti-cancer effects. Researchers have explored their potential as inhibitors of cancer cell growth and metastasis . These compounds could play a crucial role in developing novel anti-cancer drugs.
b. Anti-Bacterial and Anti-Tuberculosis Activities: Benzothiazoles have demonstrated antibacterial properties, making them promising candidates for combating bacterial infections. Additionally, they show activity against tuberculosis, a global health concern .
c. Anti-Inflammatory and Antioxidant Effects: These compounds possess anti-inflammatory properties, which could be valuable in managing inflammatory diseases. Furthermore, their antioxidant activity contributes to cellular protection against oxidative stress .
d. Neuroprotective and Anticonvulsant Activities: Benzothiazoles have shown neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders. Additionally, they exhibit anticonvulsant properties, suggesting a role in managing epilepsy .
Other Applications
Apart from medicinal uses, benzothiazoles find applications in various fields:
a. Vulcanization Accelerators: Benzothiazoles are employed as vulcanization accelerators in rubber industry processes. They enhance the cross-linking of rubber molecules, improving material strength and durability.
b. Fluorescence Materials: Due to their unique electronic properties, benzothiazoles serve as fluorescent materials. Researchers explore their use in sensors, imaging agents, and optoelectronic devices.
c. Plant Growth Regulators: Some benzothiazoles act as plant growth regulators, influencing plant development, flowering, and fruiting.
d. Enzyme Inhibitors: Researchers investigate benzothiazoles as enzyme inhibitors, potentially targeting specific enzymes involved in disease pathways.
e. Electroluminescent Devices: Benzothiazoles contribute to electroluminescent devices, such as organic light-emitting diodes (OLEDs), by enhancing light emission efficiency.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-12(10-7-20-13(17-10)15-8-5-6-8)18-14-16-9-3-1-2-4-11(9)21-14/h1-4,7-8H,5-6H2,(H,15,17)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPZNBBBFJOOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide](/img/structure/B4511297.png)


![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B4511305.png)
![2-[(2-furylmethyl)amino]-4-methyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4511312.png)
![2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4511314.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B4511334.png)
![N-cyclooctyl-3-[3-oxo-3-(1-piperidinyl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511335.png)

![4-{[(dimethylamino)sulfonyl]amino}-N-(2-pyridinylmethyl)benzenesulfonamide](/img/structure/B4511345.png)
![N-benzyl-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511352.png)
![5-[4-(3-chlorophenyl)-1-piperazinyl]-5-oxo-N-4-pyridinylpentanamide](/img/structure/B4511358.png)
![2-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4511369.png)
